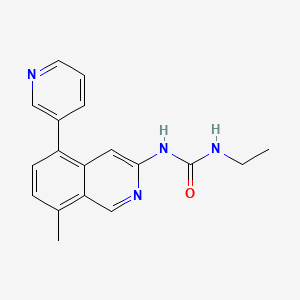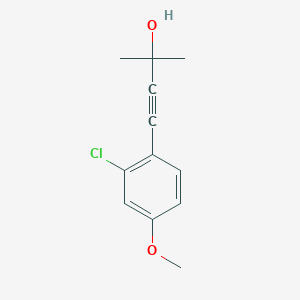
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol is an organic compound that features a unique structure combining a chloro-methoxyphenyl group with a butynol moiety
Preparation Methods
The synthesis of 4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol typically involves the reaction of (2-chloro-4-methoxyphenyl)acetylene with appropriate reagents under controlled conditions. One common method includes the use of a nickel-catalyzed [4+2] heteroannulation reaction . This reaction involves the use of internal alkynes and aminophosphanes derived from o-haloanilines, resulting in the formation of the desired product with high stereospecificity .
Chemical Reactions Analysis
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of alkanes.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of the chloro and methoxy groups influences its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol can be compared with similar compounds such as:
2-Chloro-4-methoxyphenyl isocyanate: This compound is used as a chemoselective reagent for amine protection and deprotection.
2-Chloro-4-methoxyphenyl N-phenylcarbamate: It is another derivative with applications in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C12H13ClO2 |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
4-(2-chloro-4-methoxyphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C12H13ClO2/c1-12(2,14)7-6-9-4-5-10(15-3)8-11(9)13/h4-5,8,14H,1-3H3 |
InChI Key |
CDIWPCGOAJXCSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=C(C=C(C=C1)OC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


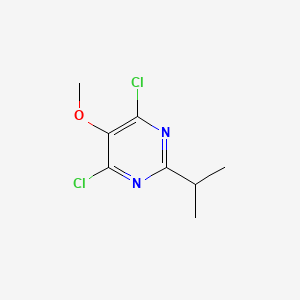

![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)
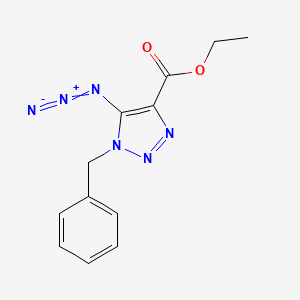
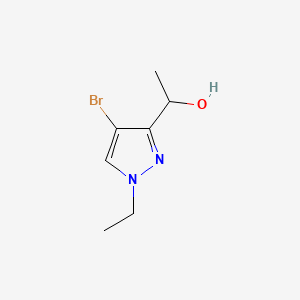
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
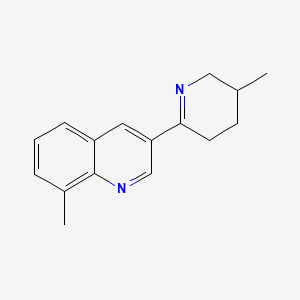
![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)
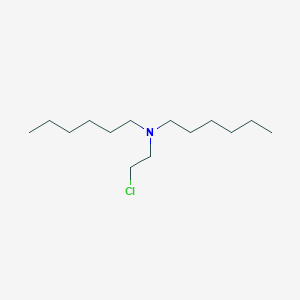

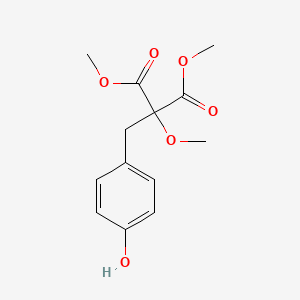
![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)

